molecular formula C13H13FN2O B1446626 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol CAS No. 1269665-16-8

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol

Cat. No.: B1446626
CAS No.: 1269665-16-8
M. Wt: 232.25 g/mol
InChI Key: GVRMUXVTMXOBAY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol is a fluorinated aromatic compound that features a phenol group substituted with a fluorine atom and a pyridin-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyridin-4-ylmethylamino group can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(((pyridin-4-ylmethyl)amino)methyl)phenol is unique due to the combination of a fluorinated phenol and a pyridin-4-ylmethylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2-[(pyridin-4-ylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-12-1-2-13(17)11(7-12)9-16-8-10-3-5-15-6-4-10/h1-7,16-17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRMUXVTMXOBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNCC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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